molecular formula C21H18ClN5O3S B2906603 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide CAS No. 893913-38-7

2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B2906603
CAS No.: 893913-38-7
M. Wt: 455.92
InChI Key: RCISMIYMGQBUJN-UHFFFAOYSA-N
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Description

2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H18ClN5O3S and its molecular weight is 455.92. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are the Src family tyrosine kinases , which include Lck, Hck, Fyn, and EGFR . These kinases play crucial roles in cellular signaling, regulating processes such as cell growth, differentiation, survival, and migration .

Mode of Action

The compound acts as a potent and selective inhibitor of the Src family tyrosine kinases . It binds to these kinases, blocking their activity and preventing them from phosphorylating their target proteins . This inhibition disrupts the signaling pathways regulated by these kinases, leading to changes in cellular processes .

Biochemical Pathways

The inhibition of Src family tyrosine kinases affects several biochemical pathways. One notable pathway is the AKT-Wee1-cyclin-dependent kinase 1 (CDK1) axis . Inhibition of Src kinases hinders this axis, leading to the inhibition of CDK1, the main trigger of entry into mitosis . This can result in a G2/M arrest in cells, halting their progression through the cell cycle .

Pharmacokinetics

The compound is soluble in DMSO at a concentration of 25 mg/mL . This solubility suggests that the compound could be readily absorbed and distributed in the body, potentially enhancing its bioavailability.

Result of Action

The inhibition of Src family tyrosine kinases by this compound can have various molecular and cellular effects. For instance, it can induce apoptosis in certain cell types, as demonstrated in Burkitt lymphoma cell lines . Additionally, it can cause a G2/M arrest , halting cell cycle progression .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, the compound should be stored at -20°C to maintain its stability . Repeated freeze/thaw cycles should be avoided, as they could potentially degrade the compound and reduce its efficacy . Furthermore, the compound’s action could be affected by the presence of other molecules in the cellular environment, such as other signaling proteins or small-molecule inhibitors .

Properties

IUPAC Name

2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O3S/c1-29-15-7-8-18(30-2)17(9-15)26-19(28)11-31-21-16-10-25-27(20(16)23-12-24-21)14-5-3-13(22)4-6-14/h3-10,12H,11H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCISMIYMGQBUJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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